molecular formula C11H7F3 B12551168 1-(Trifluoromethyl)azulene CAS No. 143023-50-1

1-(Trifluoromethyl)azulene

Cat. No.: B12551168
CAS No.: 143023-50-1
M. Wt: 196.17 g/mol
InChI Key: JHFRTVPGJFJJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)azulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)azulene can be synthesized through several methods. One common approach involves the trifluoromethylation of azulene using trifluoromethyl iodide in the presence of a catalyst. The reaction typically occurs in a sealed glass ampoule at elevated temperatures (around 300°C) for a short duration (approximately 15 minutes) . Another method involves the reaction of azulene with trifluoromethanesulfonylpyridinium trifluoromethanesulfonate, followed by reduction using palladium-catalyzed reduction with formic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory methods mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)azulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azulene derivatives, while substitution reactions can produce various substituted azulenes.

Comparison with Similar Compounds

1-(Trifluoromethyl)azulene can be compared with other similar compounds, such as:

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various scientific fields

Properties

CAS No.

143023-50-1

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

IUPAC Name

1-(trifluoromethyl)azulene

InChI

InChI=1S/C11H7F3/c12-11(13,14)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H

InChI Key

JHFRTVPGJFJJIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.